lithium;phenoxide lithium;phenoxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13297361
InChI: InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
SMILES:
Molecular Formula: C6H5LiO
Molecular Weight: 100.1 g/mol

lithium;phenoxide

CAS No.:

Cat. No.: VC13297361

Molecular Formula: C6H5LiO

Molecular Weight: 100.1 g/mol

* For research use only. Not for human or veterinary use.

lithium;phenoxide -

Specification

Molecular Formula C6H5LiO
Molecular Weight 100.1 g/mol
IUPAC Name lithium;phenoxide
Standard InChI InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Standard InChI Key XAVQZBGEXVFCJI-UHFFFAOYSA-M
Isomeric SMILES [Li+].C1=CC=C(C=C1)[O-]
Canonical SMILES [Li+].C1=CC=C(C=C1)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Synonyms

Lithium phenoxide, systematically named lithium benzenolate, is characterized by the formula C6H5LiO\text{C}_6\text{H}_5\text{LiO}. Its structure consists of a phenoxide anion (C6H5O\text{C}_6\text{H}_5\text{O}^-) coordinated to a lithium cation (Li+\text{Li}^+). The compound is alternatively referred to as phenol lithium salt or lithium phenolate, with CAS registry numbers 555-24-8 and 17634-93-4 .

Crystallographic and Spectroscopic Features

Single-crystal X-ray diffraction (XRD) studies reveal that lithium phenoxide adopts a tetrahedral coordination geometry when complexed with macrocyclic ligands such as 18-crown-6 . This coordination stabilizes the lithium ion, reducing aggregation and enhancing solubility in aprotic solvents like tetrahydrofuran (THF). Fourier-transform infrared (FT-IR) spectroscopy identifies key vibrational modes: the phenoxide C-O stretch at ~1250 cm⁻¹ and Li-O vibrations near 450 cm⁻¹, confirming ionic bonding .

Table 1: Comparative Properties of Lithium Phenoxide and Phenol

PropertyLithium PhenoxidePhenol
Molecular Weight100.046 g/mol94.11 g/mol
SolubilityTHF, ether, hexaneWater, organic solvents
Melting Point143–146°C (complexed)40.5°C
Key Vibrational ModesC-O: 1250 cm⁻¹, Li-O: 450 cm⁻¹O-H: 3300 cm⁻¹

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Lithium phenoxide is synthesized via the reaction of phenol with lithium hydride (LiH\text{LiH}) or lithium amide (LiNH2\text{LiNH}_2) in anhydrous THF under inert conditions . Critical parameters include:

  • Solvent Purity: THF must be peroxide-free to prevent side reactions.

  • Stoichiometry: A 1:1 molar ratio of phenol to lithium base ensures complete deprotonation.

  • Temperature: Reactions proceed optimally at 0–25°C, avoiding exothermic decomposition .

The product is isolated by solvent evaporation under reduced pressure, yielding a white powder. Purity is validated via 1H^1\text{H} NMR, where the absence of the phenolic proton signal at δ ~5 ppm confirms successful deprotonation .

Industrial Manufacturing

Industrial production scales the laboratory method using high-purity phenol and lithium metal in large-scale reactors. Key challenges include controlling reaction exothermicity and minimizing lithium oxidation. Advanced purification techniques, such as recrystallization from hexane, achieve >98% purity for pharmaceutical and electrochemical applications .

Mechanistic Insights in Electrochemical Systems

Role in Lithium-Oxygen Batteries

Lithium phenoxide acts as a phase-transfer catalyst in non-aqueous lithium-oxygen (Li-O2\text{Li-O}_2) batteries, addressing electrode passivation by lithium peroxide (Li2O2\text{Li}_2\text{O}_2) . The mechanism involves:

  • Dissolution of Li2O2\text{Li}_2\text{O}_2: Phenol derivatives solubilize Li2O2\text{Li}_2\text{O}_2, forming lithium hydroperoxide (HOOLi\text{HOOLi}) intermediates .

  • Ostwald Ripening: Dissolved Li2O2\text{Li}_2\text{O}_2 recrystallizes into larger particles, maintaining electrode accessibility and improving cycle life .

Table 2: Performance Metrics in Li-O2\text{Li-O}_2 Batteries

ParameterWith Lithium PhenoxideWithout Additive
Discharge Capacity3200 mAh/g900 mAh/g
Cycle Stability (50 cycles)85% retention40% retention
Faradaic Efficiency92%68%

Proton Shuttle Mechanism

In ammonia synthesis via lithium-mediated nitrogen reduction (Li-NRR), lithium phenoxide enhances proton transfer efficiency. Comparative studies show a 30% increase in Faradaic efficiency compared to phenol alone, attributed to stabilized lithium-electrode interfaces .

Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

6Li^6\text{Li} and 7Li^7\text{Li} NMR distinguish between monomeric and aggregated species. For example, the 18-crown-6 complex of lithium phenoxide exhibits a upfield shift in 7Li^7\text{Li} NMR (δ = -0.5 ppm), indicating shielded lithium ions in a macrocyclic environment .

X-Ray Diffraction (XRD)

XRD analyses of the 18-crown-6 complex reveal a Li-O bond length of 2.10 Å, shorter than free Li+\text{Li}^+-phenoxide interactions (2.30 Å), underscoring the ligand’s stabilizing effect .

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